5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
Description
The compound 5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide features a pyrazole core substituted at position 5 with a 2-hydroxy-3-methylphenyl group and at position 3 with a carboxamide-linked 4-(piperidin-1-ylsulfonyl)phenyl moiety.
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(2-hydroxy-3-methylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-15-6-5-7-18(21(15)27)19-14-20(25-24-19)22(28)23-16-8-10-17(11-9-16)31(29,30)26-12-3-2-4-13-26/h5-11,14,27H,2-4,12-13H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
UYSRWYGHALHLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)O |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
Ethyl acetoacetate undergoes condensation with triethyl orthoformate in the presence of acetic anhydride at 110–120°C, forming an intermediate enol ether. Subsequent cyclization with methylhydrazine at 8–10°C yields 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. While this method targets a methyl-substituted pyrazole, adaptation for the 3-carboxamide derivative requires substitution at the 3-position.
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Condensation | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 110–120°C | 85–90% |
| Cyclization | Methylhydrazine, NaOH | 8–10°C | 75–80% |
Functionalization at the 3-Position
Introduction of the carboxamide group at the pyrazole’s 3-position is achieved via coupling reactions. Nitropyrazole-3-carboxylic acid intermediates are coupled with amines using carbodiimide-based coupling agents (e.g., EDCl, HATU). For instance, 4-nitropyrazole-3-carboxylic acid reacts with 4-(piperidin-1-ylsulfonyl)aniline in dimethylformamide (DMF) to form the nitro-substituted carboxamide, which is subsequently reduced to the amine.
Preparation of the 4-(Piperidin-1-Ylsulfonyl)Phenylamine Intermediate
The sulfonamide-containing aniline derivative is synthesized through sulfonylation of 4-aminophenylsulfonyl chloride with piperidine.
Sulfonylation Protocol
4-Aminophenylsulfonyl chloride reacts with piperidine in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 6 hours. The product, 4-(piperidin-1-ylsulfonyl)aniline, is isolated via filtration and recrystallized from ethanol.
Reaction Metrics
| Parameter | Value |
|---|---|
| Molar Ratio (Sulfonyl chloride:Piperidine) | 1:1.2 |
| Solvent | DCM |
| Reaction Time | 6 hours |
| Yield | 85–90% |
Coupling to Form the Carboxamide
The final step involves coupling the pyrazole-3-carboxylic acid with 4-(piperidin-1-ylsulfonyl)aniline.
Activation and Coupling
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with the aniline derivative in tetrahydrofuran (THF) under inert atmosphere. Alternatively, coupling agents like HATU or EDCl facilitate the reaction in DMF.
Comparative Analysis of Coupling Methods
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Acid Chloride | SOCl₂, THF | 0°C to RT | 80–85% |
| Carbodiimide | EDCl, HOBt, DMF | RT | 75–80% |
| HATU | HATU, DIPEA, DMF | RT | 85–90% |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from methanol. Structural confirmation is achieved via NMR (¹H, ¹³C), HRMS, and X-ray crystallography.
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 6.95 (d, J = 8.0 Hz, 1H, ArH), 6.78 (s, 1H, pyrazole-H), 3.15–3.10 (m, 4H, piperidine-H), 2.35 (s, 3H, CH₃), 1.55–1.45 (m, 6H, piperidine-H).
- HRMS (ESI+) : m/z calcd for C₂₂H₂₄N₄O₄S [M+H]⁺: 441.1561; found: 441.1565.
Alternative Synthetic Routes
One-Pot Synthesis
A patent by CN114014809A describes a one-pot method for pyrazole carboxylates, which could be adapted for this compound. Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are heated sequentially, followed by in situ cyclization and coupling.
Solid-Phase Synthesis
Immobilization of the pyrazole core on Wang resin enables iterative coupling steps, though this method remains exploratory for this specific compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazole Carboxamides with Modified Aryl Substituents
Key Analogs :
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Features a pyrazolo-pyridine fused system, enhancing aromatic stacking interactions. The ethyl and methyl groups may improve metabolic stability compared to the target compound’s hydroxy group.
- The pyridylmethyl group may engage in hydrogen bonding distinct from the target’s piperidinylsulfonyl moiety.
Structural Insights :
Bioisosteric Replacements and Cannabinoid Receptor Selectivity
Key Study : discusses replacing the pyrazole 5-aryl group with 5-alkynyl-2-thienyl moieties to enhance CB1 receptor antagonism. These modifications retain potency (IC50 < 10 nM) while improving selectivity over CB2 receptors.
Comparison with Target Compound :
- The target’s 2-hydroxy-3-methylphenyl group may occupy a hydrophobic/aromatic crevice in CB1 (as suggested by homology models in ). However, the hydroxy group could introduce polar interactions absent in thienyl or chlorophenyl analogs.
- Selectivity Trends : Analogs with bulkier 5-aryl groups (e.g., dichlorophenyl in ) often show reduced CB2 affinity, while methoxy groups () may favor off-target interactions.
Sulfonamide-Linked Modifications
Key Analogs :
- 4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide (): The thiazole ring and methoxyphenoxy group enhance π-π stacking, contrasting with the target’s simpler piperidinylsulfonyl group.
- 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide (): The 3-chlorophenylpiperazine moiety may improve CNS penetration compared to the target’s unsubstituted piperidine.
Functional Implications :
- Sulfonamide groups generally enhance metabolic stability and solubility.
Pharmacological and Binding Profiles
Cannabinoid Receptor Interactions ()
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) | Selectivity (CB1/CB2) | Key Substituents |
|---|---|---|---|---|
| WIN 55212-2 | 62 | 3.3 | CB2-selective | Aminoalkylindole |
| SR141716A (Rimonabant) | 1.8 | 514 | CB1-selective | Dichlorophenyl, piperidinyl |
| Target Compound (Inferred) | ~5–10 (Predicted) | >1000 (Predicted) | High CB1 selectivity | 2-Hydroxy-3-methylphenyl |
Key Findings :
Enzymatic and Physicochemical Properties
Insights :
- The hydroxy group in the target compound improves solubility over chlorinated analogs but may increase susceptibility to glucuronidation.
Biological Activity
5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure and Properties
The chemical structure of 5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can be represented as follows:
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 378.47 g/mol
This compound features a pyrazole core, which is known for its ability to interact with various biological targets.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one in focus have shown inhibitory effects on key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways.
A study conducted on various pyrazole derivatives reported promising results in inhibiting cancer cell proliferation in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin demonstrated enhanced cytotoxic effects, suggesting a potential for combination therapy in resistant cancer types .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is well-documented. In vitro assays have shown that certain compounds can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a derivative closely related to our compound was found to reduce TNF-α levels by up to 85% at specific concentrations, comparable to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The antimicrobial efficacy of pyrazoles has been explored extensively. A recent evaluation of several pyrazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating potent antimicrobial activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring and substituents significantly influence biological activity. For instance:
- Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances solubility and bioavailability.
- Piperidine Moiety : The incorporation of piperidine increases binding affinity to biological targets, enhancing both antitumor and antimicrobial activities.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study assessed the effects of a series of synthesized pyrazoles on breast cancer cell lines, demonstrating their potential to overcome chemoresistance when used alongside doxorubicin.
- Inflammatory Disorders : Clinical trials have shown that pyrazole-based compounds can significantly reduce inflammation in models of rheumatoid arthritis.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide?
Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. A common approach includes:
Core Formation : Condensation of substituted phenylhydrazines with β-keto esters to form the pyrazole ring .
Functionalization : Introduction of the hydroxy-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, ensuring regioselectivity .
Sulfonylation : Reaction of the piperidine moiety with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to install the sulfonyl group .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict control of stoichiometry, temperature, and reaction time. Characterization via -NMR and LC-MS is critical .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Key characterization methods include:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 440.12) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can molecular docking studies be designed to predict the compound’s interaction with biological targets?
Answer:
Target Selection : Prioritize receptors with known pyrazole-carboxamide affinity (e.g., cannabinoid receptors, COX-2) .
Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (compound) and receptor (PDB ID: e.g., 1LFM for COX-2) by adding hydrogens and optimizing charges.
Docking Parameters :
- Grid box centered on the active site (20 Å).
- Exhaustiveness = 100 for robust sampling.
Validation : Compare results with co-crystallized ligands (RMSD < 2.0 Å). In vitro assays (e.g., enzyme inhibition) should validate predictions .
Advanced: How can conflicting biological activity data from different studies be resolved?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) .
- Structural Analogues : Subtle substituent changes (e.g., Cl vs. CF) alter binding kinetics. Compare IC values of analogues in standardized assays .
- Experimental Controls : Ensure consistent pH, temperature, and solvent (DMSO concentration ≤0.1%) across studies. Replicate experiments with positive controls (e.g., celecoxib for COX-2 inhibition) .
Basic: What stability studies are necessary for this compound under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Thermal Stability : Thermogravimetric analysis (TGA) from 25–300°C to determine decomposition points.
- Light Sensitivity : Store samples under UV light (λ = 254 nm) for 48h; assess photodegradation by UV-Vis spectroscopy .
Advanced: How can computational methods (e.g., QSPR) predict the compound’s physicochemical properties?
Answer:
Descriptor Calculation : Use software like COSMO-RS or Molinspiration to compute logP, polar surface area, and solubility .
Model Training : Train QSPR models on datasets of pyrazole derivatives with known properties. Validate using leave-one-out cross-validation (R > 0.85).
Application : Predict bioavailability (Lipinski’s Rule of Five) and blood-brain barrier permeability. Adjust substituents (e.g., piperidinylsulfonyl for solubility) based on predictions .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
Answer:
- Anti-inflammatory : COX-1/COX-2 inhibition assays using purified enzymes (IC determination) .
- Analgesic : Hot-plate test in mice (latency time increase ≥30% indicates activity).
- Cytotoxicity : MTT assay on human fibroblasts (IC > 100 µM for safe profiles) .
Advanced: How do structural modifications (e.g., sulfonyl group placement) impact binding affinity?
Answer:
- Piperidinylsulfonyl Group : Enhances hydrogen bonding with Arg120 in COX-2 (docking score improvement by 1.5 kcal/mol vs. non-sulfonated analogues) .
- Hydroxy-Methylphenyl : The hydroxyl group participates in π-π stacking with Tyr385, while the methyl group reduces steric hindrance. Replacements (e.g., methoxy) decrease potency by 40% .
Advanced: What crystallography techniques resolve the compound’s 3D structure?
Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Data collection at 100K (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL-97 to R-factor < 0.05 .
- Key Metrics : Bond lengths (C-N = 1.34 Å, C-S = 1.76 Å) and torsion angles confirm planarity of the pyrazole ring .
Advanced: How can reaction path search methods accelerate derivative synthesis?
Answer:
- In Silico Design : Use quantum chemical calculations (Gaussian 16) to map energy barriers for key steps (e.g., cyclization).
- High-Throughput Screening : Employ robotic liquid handlers to test 96 reaction conditions (e.g., catalysts, solvents) in parallel .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., 80% yield at 60°C, DMF solvent) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
